Physicochemical Profiling and Analytical Workflows for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Physicochemical Profiling and Analytical Workflows for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Executive Summary
In modern drug discovery, the architectural selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a candidate. 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1211536-39-8) is a highly functionalized, privileged scaffold. The pyrazolo[4,3-b]pyridine core serves as a robust bioisostere for indazoles and purines, frequently utilized as a hinge-binding motif in ATP-competitive kinase inhibitors.
As application scientists, we must treat this building block not merely as a static structural entity, but as a reactive system. The strategic placement of the trifluoromethyl (-CF₃) group at the 6-position and a primary amine at the 3-position provides a unique vector for synthetic elaboration while fundamentally modulating the molecule's physicochemical profile. This whitepaper outlines the core properties, handling causality, and self-validating analytical protocols required to successfully deploy this compound in research environments.
Core Structural and Physicochemical Properties
The foundational physicochemical properties of this compound are summarized in Table 1, derived from verified supplier and database specifications[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
| CAS Registry Number | 1211536-39-8 |
| Molecular Formula | C₇H₅F₃N₄ |
| Molecular Weight | 202.14 g/mol |
| Monoisotopic Mass | 202.04663 Da |
| InChIKey | MCJRPAJSNCIHDQ-UHFFFAOYSA-N |
| SMILES | NC1=NNC2=CC(C(F)(F)F)=CN=C21 |
| Physical Appearance | Yellow solid |
| Standard Purity | ≥ 95% |
Causality of Structural Features
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Electronic Effects of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group exerts a powerful negative inductive (-I) effect across the pyridine ring. This decreases the electron density of the heteroaromatic system, rendering it less susceptible to electrophilic attack and highly resistant to oxidative metabolism (e.g., by CYP450 enzymes). Furthermore, this electron withdrawal lowers the pKa of the adjacent primary amine, a critical factor when formulating drugs that require a specific ionization state at physiological pH (7.4) to optimize target residence time.
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Steric and Lipophilic Contributions: The -CF₃ moiety significantly increases the overall lipophilicity (LogP) of the molecule compared to a methyl or hydrogen substituent. This enhancement is directly causal to improved passive membrane permeability, a vital parameter in central nervous system (CNS) or intracellular target drug design.
Experimental Workflows & Self-Validating Protocols
To maintain scientific integrity, the handling and characterization of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine must follow strict, self-validating methodologies.
Protocol 1: Inert Storage and Handling Validation
Causality: The compound presents as a yellow solid []. The presence of the primary amine and the electron-rich pyrazole nitrogen makes the system susceptible to gradual N-oxidation or photo-chemical degradation if exposed to ambient light, oxygen, and humidity over prolonged periods.
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Receipt & Visual Inspection: Upon receipt, visually inspect the vial. The compound must manifest as a distinct yellow solid. Any browning or dark discoloration is an immediate indicator of oxidative degradation.
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Atmospheric Control: Transfer the vial to a controlled environment (glove box or Schlenk line). Purge the headspace with an inert gas, preferably Argon (Ar) or Nitrogen (N₂), to displace reactive oxygen species.
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Temperature & Light Control: Seal the container tightly with Parafilm or PTFE tape. Store strictly at 2-8°C []. Wrap the vial in aluminum foil or utilize amber glass containers to protect the heteroaromatic system from photo-degradation [1[1]].
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Self-Validation Step: Before deploying the compound in sensitive cross-coupling reactions (e.g., Buchwald-Hartwig aminations), run a rapid Thin Layer Chromatography (TLC) plate against a known standard to confirm the absence of baseline N-oxide impurities.
Protocol 2: LC-MS Purity Assessment
Causality: To ensure the purity meets the ≥ 95% threshold before committing to multi-step synthesis, LC-MS profiling is required. Because the primary amine and pyridine nitrogens are basic, an acidic mobile phase modifier is mandatory to ensure protonation. This prevents secondary interactions with residual silanols on silica-based reverse-phase columns, eliminating peak tailing and maximizing Electrospray Ionization (ESI+) sensitivity.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH). Sonicate for 60 seconds to ensure complete dissolution of the solid lattice.
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Mobile Phase Configuration:
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Solvent A: 0.1% Formic Acid in LC-MS grade Water (v/v).
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Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).
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Chromatographic Run: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Self-Validation Step: Analyze the mass spectra. Confirm the dominant presence of the parent ion at m/z [M+H]⁺ ≈ 203.1, correlating to the monoisotopic mass of 202.04 Da [2[2]]. Ensure the primary chromatographic peak area integrates to ≥ 95% at a UV absorbance wavelength of 254 nm.
Safety and Hazard Mitigation
Handling this compound requires adherence to specific GHS safety protocols. The compound is classified under several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [].
Causality in Safety: The fine particulate nature of the yellow solid poses an inhalation risk (P261). Therefore, all weighing and transfer operations must be conducted within a certified Class II fume hood. Standard PPE, including nitrile gloves and safety goggles (P305+P351+P338), must be worn to prevent dermal and ocular absorption of the fluorinated heteroaromatic.
Workflow Visualization
Workflow for analytical validation, storage, and deployment of the pyrazolo-pyridine building block.
References
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Title: MCJRPAJSNCIHDQ-UHFFFAOYSA-N - Explore Source: PubChemLite URL: [Link]
